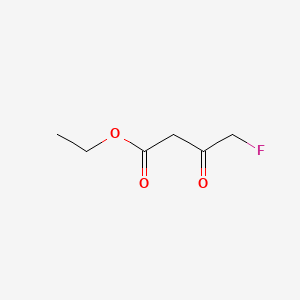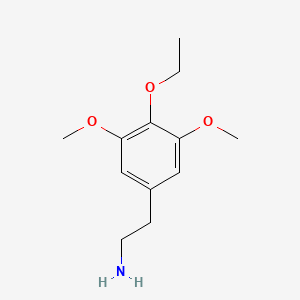
Escaline
概要
説明
Escaline, also known as 3,5-dimethoxy-4-ethoxyphenethylamine, is a psychedelic compound belonging to the phenethylamine class. It was first synthesized and reported in the scientific literature by Benington et al. in 1954. This compound is structurally related to mthis compound, a naturally occurring psychedelic found in certain cacti. This compound is known for its entheogenic properties, producing altered states of consciousness and visual hallucinations .
作用機序
Target of Action
Escaline, a psychedelic drug and entheogen of the phenethylamine class , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for hallucinogenic drugs .
Mode of Action
This compound interacts with its primary target, the serotonin 5-HT2A receptor, by binding to and activating it . This activation triggers the release of calcium (Ca2+) from the endoplasmic reticulum (ER) . The released calcium then initiates a series of intracellular events that lead to the psychoactive effects associated with this compound .
Biochemical Pathways
It is known that the activation of the serotonin 5-ht2a receptor and the subsequent release of calcium from the er are key steps in the drug’s mechanism of action . This process likely influences various downstream signaling pathways, potentially affecting mood, cognition, and perception .
Pharmacokinetics
It is known that the compound has a relatively low potency compared to other psychedelics . This suggests that a high dose may be required to achieve the desired psychoactive effects .
Result of Action
The activation of the serotonin 5-HT2A receptor by this compound leads to a series of molecular and cellular changes, resulting in its psychoactive effects . These effects can include alterations in mood, cognition, and perception . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the mindset of the recipient and the context in which the drug is taken (known as the “set and setting” principle) can significantly impact the drug’s effects . This principle suggests that the individual’s mental state and the environment in which the drug is used can influence the overall experience .
生化学分析
Biochemical Properties
Escaline is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mthis compound . Its agonist activity at the serotonin 5-HT 2A receptor is 5-8 times greater than mthis compound
Cellular Effects
Given its agonist activity at the serotonin 5-HT 2A receptor , it can be inferred that this compound may influence cell function by modulating serotonin signaling pathways
Molecular Mechanism
Its agonist activity at the serotonin 5-HT 2A receptor suggests that it may exert its effects at the molecular level by binding to this receptor and activating it
準備方法
Synthetic Routes and Reaction Conditions: Escaline can be synthesized through several synthetic routes. One common method involves the ethylation of 3,5-dimethoxyphenethylamine. The process typically involves the following steps:
Starting Material: 3,5-dimethoxyphenethylamine.
Ethylation: The ethylation of 3,5-dimethoxyphenethylamine is carried out using ethyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While this compound is not produced on an industrial scale due to its limited use and legal restrictions, the synthetic route mentioned above can be adapted for larger-scale production in a controlled laboratory environment.
化学反応の分析
Types of Reactions: Escaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Escaline serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: Research on this compound helps in understanding the interaction of phenethylamines with serotonin receptors.
Medicine: Although not widely used in clinical settings, this compound’s effects on the central nervous system are of interest for potential therapeutic applications.
Industry: this compound is primarily used in research settings rather than industrial applications.
類似化合物との比較
Mescaline: this compound is structurally similar to mthis compound, with the primary difference being the presence of an ethoxy group in this compound instead of a methoxy group in mthis compound.
Proscaline: Another analog of mthis compound, differing by the presence of a propoxy group.
Isoproscaline: Similar to proscaline but with an isopropoxy group.
Uniqueness of this compound: this compound’s unique structural feature is the ethoxy group, which distinguishes it from other mthis compound analogs. This structural variation results in differences in potency, duration of action, and subjective effects. This compound is known for its quicker onset of action and lack of nausea compared to mthis compound .
特性
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGRSKNWDNCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192455 | |
| Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-82-6 | |
| Record name | 4-Ethoxy-3,5-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Escaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


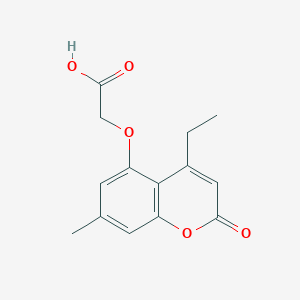

![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)
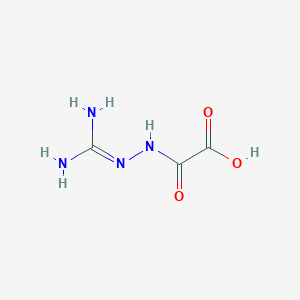
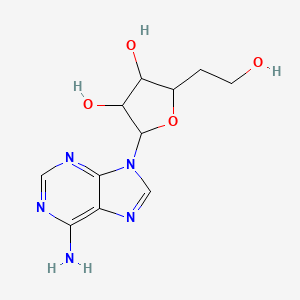



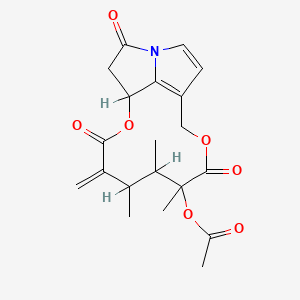


![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)

